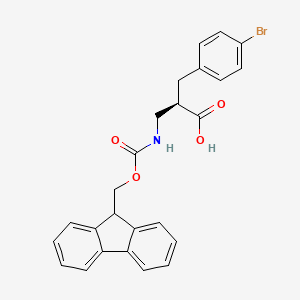

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a stereospecific (R)-configuration and a 4-bromobenzyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Key structural features include:

- Fmoc group: Enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.

- Amino acid backbone: Provides a carboxylic acid group for coupling reactions.

Propriétés

Formule moléculaire |

C25H22BrNO4 |

|---|---|

Poids moléculaire |

480.3 g/mol |

Nom IUPAC |

(2R)-2-[(4-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

Clé InChI |

PUJWVDREFCBUIF-QGZVFWFLSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Br)C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Br)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromobenzyl halide reacts with the protected amino acid.

Final Assembly: The protected amino acid is then coupled with the propanoic acid backbone using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl moiety.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products include carboxylic acids or ketones.

Reduction: Alcohols are the primary products.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

Drug Development: The compound is explored for its potential in developing new pharmaceuticals.

Industry

Material Science: Utilized in the synthesis of novel materials with specific properties.

Mécanisme D'action

The compound exerts its effects primarily through its functional groups:

Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.

Bromobenzyl Group: Participates in various chemical reactions, allowing for further functionalization.

Propanoic Acid Backbone: Provides the structural framework for the compound.

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

- Electron-withdrawing groups (Br, Cl, NO₂): Increase the acidity of the carboxylic acid (pKa ~2-3), facilitating deprotonation during coupling reactions in SPPS .

- Steric effects : Bulky substituents (e.g., 4-bromobenzyl) may hinder access to reactive sites, requiring optimized reaction conditions .

Q & A

Q. How do I address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodology :

- Isotopic Pattern Analysis : Check for bromine’s characteristic doublet (1:1 ratio for Br and Br).

- Adduct Identification : Account for Na/K adducts by adding 22/38 Da to the expected [M+H].

- High-Resolution Calibration : Recalibrate the MS using a standard (e.g., sodium trifluoroacetate) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.